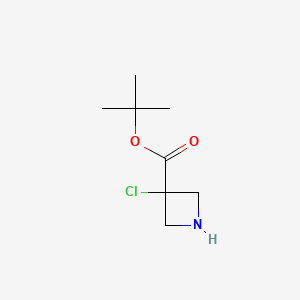
Tert-butyl 3-chloroazetidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-chloroazetidine-3-carboxylate: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group and a chloro substituent on the azetidine ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-chloroazetidine-3-carboxylate typically involves the reaction of 3-chloroazetidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-chloroazetidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of azetidine derivatives with various substituents.
Hydrolysis: Formation of 3-chloroazetidine-3-carboxylic acid.
Reduction: Formation of 3-chloroazetidine-3-methanol or 3-chloroazetidine-3-amine.
Scientific Research Applications
Tert-butyl 3-chloroazetidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and as a precursor for bioactive compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of tert-butyl 3-chloroazetidine-3-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chloro group, which can undergo nucleophilic substitution reactions. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with biological targets such as enzymes and receptors. The azetidine ring provides structural rigidity, which can influence the binding affinity and specificity of the compound towards its molecular targets .
Comparison with Similar Compounds
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl 3-azetidinecarboxylate hydrochloride
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Comparison: Tert-butyl 3-chloroazetidine-3-carboxylate is unique due to the presence of the chloro substituent, which imparts distinct reactivity compared to other similar compounds. The chloro group enhances the electrophilicity of the compound, making it more reactive in nucleophilic substitution reactions. Additionally, the tert-butyl ester group provides steric hindrance, which can influence the compound’s stability and reactivity .
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
tert-butyl 3-chloroazetidine-3-carboxylate |
InChI |
InChI=1S/C8H14ClNO2/c1-7(2,3)12-6(11)8(9)4-10-5-8/h10H,4-5H2,1-3H3 |
InChI Key |
PICCFSKWSJROHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CNC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino}acetyl)piperidine-4-carboxylic acid](/img/structure/B13509330.png)
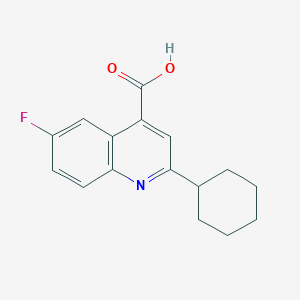
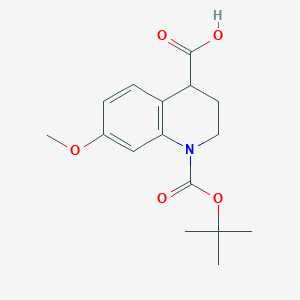
![7,7-Dimethylspiro[3.5]nonan-2-amine](/img/structure/B13509343.png)

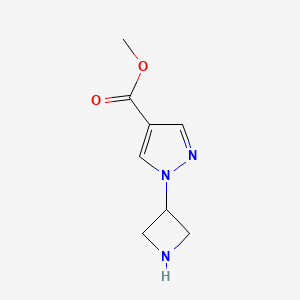
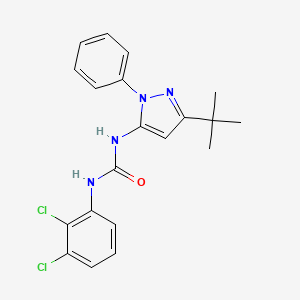



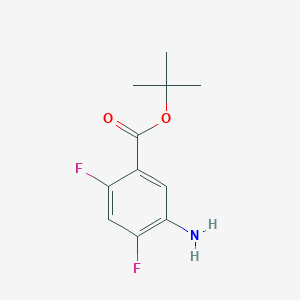
![2-[6-(4-Chloro-2-fluorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid](/img/structure/B13509410.png)
![2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13509412.png)
